Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is a chemical compound with the molecular formula and a CAS number of 1217606-19-3. This compound belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered nitrogen-containing ring structure. Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate exhibits potential pharmacological properties, particularly as an inhibitor of factor XIa, making it relevant in the field of anticoagulant research and drug development for thromboembolic diseases .
The compound is sourced from various synthetic pathways involving pyrrolidine derivatives. It is classified as a pyrrolidine carboxylate due to its structural features, which include a pyrrolidine ring and a carboxylate functional group. The presence of the fluorophenoxy group enhances its biological activity and selectivity for specific targets in therapeutic applications .
The synthesis of methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate typically involves several key steps:
The synthesis can be achieved through nucleophilic substitution reactions where the fluorophenoxy group is introduced to the pyrrolidine backbone. Specific methodologies may include:
These methods have been documented in various patents and scientific literature .
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate features a chiral center at positions 2 and 4 of the pyrrolidine ring. The fluorophenoxy substituent contributes to its lipophilicity and potential receptor interactions.
The structural representation highlights the arrangement of atoms within the molecule, emphasizing the connectivity between the pyrrolidine ring and the fluorophenoxy group.
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions typical of ester compounds:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity .
The mechanism by which methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate exerts its biological effects primarily involves inhibition of factor XIa, an enzyme crucial in the coagulation cascade. By inhibiting this factor, the compound can effectively reduce thrombus formation.
Research indicates that compounds like methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate may exhibit dose-dependent inhibition on factor XIa activity, which is critical for developing anticoagulant therapies .
Relevant data from suppliers indicate that it is classified as an irritant, necessitating appropriate safety measures during handling .
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate has several scientific uses:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, paving the way for innovative therapeutic strategies in managing thromboembolic diseases .
The development of small-molecule immunotherapeutics targeting the PD-1/PD-L1 pathway represents a paradigm shift in oncology. Unlike monoclonal antibodies, these compounds offer advantages in oral bioavailability, tissue penetration, and manufacturing simplicity. Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate belongs to a class of structurally constrained pyrrolidines designed to disrupt protein-protein interactions critical for cancer immune evasion. Its evolution reflects systematic optimization of pyrrolidine-based scaffolds to achieve precise molecular recognition of immune checkpoint targets.
Programmed Death-1 (PD-1) and its ligand PD-L1 constitute an immunosuppressive axis exploited by tumors to evade T-cell-mediated destruction. Small-molecule inhibitors like BMS-202 (IC₅₀ = 0.018 μM against PD-1/PD-L1) demonstrate the feasibility of disrupting this interaction without antibody-based biologics [9]. Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate serves as a key synthetic precursor for such inhibitors, enabling modular introduction of aromatic pharmacophores essential for binding. The 2-fluorophenoxy moiety in particular enhances electronic interactions within the hydrophobic cleft of PD-L1, as evidenced by structure-activity relationship (SAR) studies of related compounds [6] [9].
Table 1: Structural Analogs of Pyrrolidine-Based PD-1/PD-L1 Inhibitors
| Compound Name | CAS Number | Key Structural Features | Molecular Weight |
|---|---|---|---|
| BMS-202 (PD-1/PD-L1 inhibitor 2) | 1675203-84-5 | Biphenyl-linked pyrrolidine amide | 419.52 g/mol |
| Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate | 1135225-98-7 | 4-Cl,2-F substituted phenoxy | 273.69 g/mol |
| Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate | - | 4-Cl,3-F substituted phenoxy | - |
| Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate·HCl | 1354487-62-9 | 2-Br substituted phenoxy | 336.62 g/mol* |
| Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate·HCl | 1354486-87-5 | 4-I substituted phenoxy | 383.62 g/mol* |
**Molecular weights include hydrochloride salt [6] [8] [9]*
Pyrrolidine scaffolds have evolved from simple peptide secondary structure inducers to conformationally restricted pharmacophores. Early derivatives like (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (molecular weight: 131.13 g/mol) demonstrated the influence of ring stereochemistry on biological activity [7]. The introduction of aryloxy substitutions at the 4-position, as seen in methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate, marked a significant advancement. This modification enhances three-dimensional complementarity with protein targets by:
Comparative studies of phenoxy-substituted pyrrolidines reveal that ortho-halogenation (e.g., 2-fluorophenoxy) improves target binding affinity by ~3-fold over para-substituted analogs. This is attributed to enhanced van der Waals interactions within the binding pocket's subcavities [6] [8]. The methyl ester group further serves as a versatile handle for downstream derivatization to amides, alcohols, or carboxylic acids – a strategy employed in BMS-202 synthesis [9].
The (2S,4S) configuration of methyl 4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is non-negotiable for bioactivity. Stereochemical preferences in PD-L1 binding are evidenced by:
Table 2: Impact of Pyrrolidine Stereochemistry on Molecular Properties
| Configuration | Optical Rotation [α]D²⁰ | Preferred Conformation | Binding Implications |
|---|---|---|---|
| (2S,4S) | Not reported (analog: -10° for Boc-4-phenoxy) | Equatorial phenoxy | Optimal fit in PD-L1 cleft |
| (2S,4R) | Reported for 4-hydroxy proline derivatives | Axial hydroxyl | Misfit with hydrophobic subpockets |
| (2R,4R) | Enantiomeric to (2S,4S) | Mirror-image conformation | Severely reduced affinity |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: